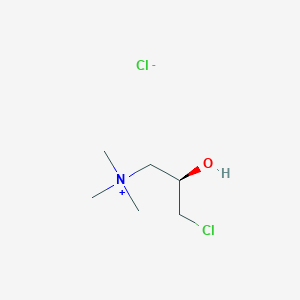

(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Vue d'ensemble

Description

“®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” is a specific form of a quaternary ammonium compound . Quaternary ammonium compounds, also known as quats, are positively-charged polyatomic ions of the structure [NR4]+, where R is an alkyl group, an aryl group, or an organyl group . They are permanently charged, independent of the pH of their solution .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of poly (methacryloyloxyethyl trimethylammonium chloride) was carried out in aqueous solution, characterized by one-off feeding, a redox initiator system, and segmented temperature control . Another study reported the synthesis of N-(2-hydroxy)-propyl-3-trimethylammonium chitosan chloride (HTCC) using glycidyl trimethyl ammonium chloride (GTMAC) and chitosan in a homogeneous system .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by techniques such as IR spectroscopy, 1H-NMR, thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) .

Chemical Reactions Analysis

Quaternary ammonium cations are unreactive toward even strong electrophiles, oxidants, and acids. They also are stable toward most nucleophiles . The halflife of Me4NOH in 6M NaOH at 160 °C is >61 h .

Physical And Chemical Properties Analysis

Quaternary ammonium compounds are colorless, hygroscopic, and flammable tertiary amines . They are a gas at room temperature but are usually sold as a 40% solution in water . They protonate to give the quaternary ammonium cation .

Applications De Recherche Scientifique

Chemical Properties and Production

“®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” is a derivative of trimethylamine . Trimethylamine is a colorless, hygroscopic, and flammable tertiary amine. It is a gas at room temperature but is usually sold as a 40% solution in water . It is also sold in pressurized gas cylinders . Trimethylamine protonates to give the trimethylammonium cation .

Antibacterial Hydrogels

This compound has been used in the development of chitosan-based double-network antibacterial hydrogels . In this application, polyacrylamide (pAAm) contributes to the high mechanical property and [2-(methacryloyloxy)ethyl]trimethylammonium chloride (MTAC) exerts the strong antibacterial activity . These hydrogels have remarkable compression resistance, withstanding a high strain of 85% with excellent shape recovery . They also exhibit excellent antibacterial efficacy against Gram-positive (Listeria monocytogenes) and Gram-negative (Escherichia coli) bacteria .

Wastewater Treatment

The antibacterial hydrogels mentioned above have promising potential for diverse applications, such as wastewater treatment . The hydrogels can potentially help in the removal of pollutants and pathogenic microorganisms from contaminated water supply systems .

Industrial Applications

Trimethylamine, from which “®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” is derived, is widely used in industry . It is used in the production of quaternary ammonium compounds for fabric softeners, antistatic agents, and disinfectants .

Laboratory Applications

In the laboratory, trimethylamine is used in the synthesis of choline, tetramethylammonium hydroxide, plant growth regulators or herbicides, strongly basic anion exchange resins, dye leveling agents and a number of basic dyes . Glutaraldehyde-phenol-trimethylamine products are used for the tanning of leather .

Biosynthesis

Trimethylamine is produced by several routes in nature. Well studied are the degradation of choline and carnitine .

Safety and Hazards

Orientations Futures

Recent studies have focused on the development of hydrogels based on quaternary ammonium compounds for various applications. For instance, hydrogels based on poly ( [2- (acryloyloxy)ethyl] trimethylammonium chloride) and nanocellulose have been applied to remove methyl orange dye from water . Another study highlighted the potential of photonic crystals embedded in analyte responsive hydrogels for biosensing . These developments suggest promising future directions for the use of quaternary ammonium compounds.

Mécanisme D'action

Target of Action

The primary targets of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a type of quaternary ammonium cation (also known as quats), are bacterial cells . Quats are positively-charged polyatomic ions that interact with the negatively-charged bacterial cell membranes . They are used in various applications, including as antimicrobials in detergents and disinfectants .

Mode of Action

The compound interacts with its targets through a process of adsorption at the water-membrane interface of bacterial cells . This interaction disrupts the bacterial membrane, leading to leakage of intracellular contents and eventually cell death . The compound’s positive charge allows it to bind to the negatively-charged bacterial cell surfaces, facilitating its antimicrobial action .

Biochemical Pathways

Instead, its mechanism of action is primarily physical, involving disruption of the bacterial cell membrane . This disruption can indirectly affect various cellular processes, including nutrient uptake and waste product excretion, leading to cell death .

Result of Action

The primary result of the compound’s action is the death of bacterial cells . By disrupting the bacterial cell membrane, the compound causes leakage of intracellular contents, leading to cell death . This makes it an effective antimicrobial agent, capable of inactivating a wide range of bacteria .

Action Environment

The action of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride can be influenced by various environmental factors. For example, its antimicrobial activity may be affected by the presence of organic matter, which can interact with the compound and reduce its availability for binding to bacterial cells. Additionally, the compound’s stability and efficacy may be affected by pH, temperature, and other environmental conditions. As a quaternary ammonium compound, it is generally stable and retains its positive charge under a wide range of conditions .

Propriétés

IUPAC Name |

[(2R)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHGSFZFWKVDL-RGMNGODLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)